molecular formula C4H5N3O B13023705 1-(2H-1,2,3-Triazol-2-yl)ethanone

1-(2H-1,2,3-Triazol-2-yl)ethanone

Cat. No.: B13023705
M. Wt: 111.10 g/mol
InChI Key: FTESYBYBTYGKBT-UHFFFAOYSA-N
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Description

1-(2H-1,2,3-Triazol-2-yl)ethanone is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their versatility and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2H-1,2,3-Triazol-2-yl)ethanone can be synthesized through various methods, one of the most common being the “click chemistry” approach. This method involves the cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) ions. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a solvent like water or ethanol .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-1,2,3-Triazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, yielding 1-(2H-1,2,3-Triazol-2-yl)ethanol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole carboxylic acids, while reduction typically produces triazole alcohols.

Scientific Research Applications

1-(2H-1,2,3-Triazol-2-yl)ethanone has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.

Mechanism of Action

The mechanism by which 1-(2H-1,2,3-Triazol-2-yl)ethanone exerts its effects varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with molecular targets such as proteins and nucleic acids. The triazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, facilitating these interactions.

Comparison with Similar Compounds

  • 1-(2H-1,2,3-Triazol-4-yl)ethanone
  • 1-(2H-1,2,3-Triazol-5-yl)ethanone
  • 1-(2H-1,2,3-Triazol-3-yl)ethanone

Comparison: 1-(2H-1,2,3-Triazol-2-yl)ethanone is unique due to the position of the triazole ring’s nitrogen atoms, which influences its reactivity and interaction with other molecules

Properties

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

1-(triazol-2-yl)ethanone

InChI

InChI=1S/C4H5N3O/c1-4(8)7-5-2-3-6-7/h2-3H,1H3

InChI Key

FTESYBYBTYGKBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1N=CC=N1

Origin of Product

United States

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